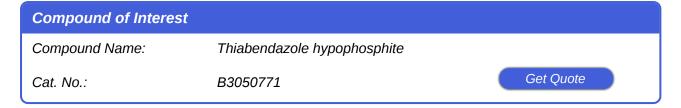


A Technical Guide to the Molecular Structure and Properties of Thiabendazole Hypophosphite

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of **Thiabendazole hypophosphite**. It includes detailed experimental protocols for its synthesis and analysis, presented with the necessary visualizations to aid in understanding complex molecular interactions and experimental workflows.

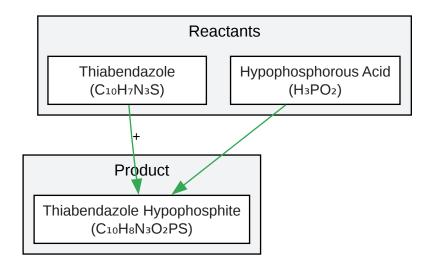
Molecular Structure and Identification

Thiabendazole hypophosphite (CAS No: 28558-32-9) is an organic salt formed from the protonation of Thiabendazole by hypophosphorous acid (also known as phosphenous acid)[1] [2]. The resulting compound combines the well-documented antifungal and anthelmintic properties of the Thiabendazole cation with the hypophosphite anion.

The core structure of Thiabendazole features a benzimidazole ring fused to a thiazole ring[3]. The IUPAC name for the parent compound is 4-(1H-benzimidazol-2-yl)-1,3-thiazole[3]. In the salt form, a proton is accepted by one of the nitrogen atoms in the benzimidazole moiety, creating a cation which then forms an ionic bond with the hypophosphite anion ($H_2PO_2^-$).

The molecular formula for **Thiabendazole hypophosphite** is C₁₀H₈N₃O₂PS, and its molecular weight is approximately 265.23 g/mol [1][2].





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Caption: Formation of Thiabendazole Hypophosphite salt.

Physicochemical Properties

The properties of **Thiabendazole hypophosphite** are derived from its two constituent components. While data for the salt is limited, the properties of the parent Thiabendazole molecule are well-characterized.



Property	Thiabendazole Hypophosphite	Thiabendazole (Parent Compound)
CAS Number	28558-32-9[1]	148-79-8[3]
Molecular Formula	C10H8N3O2PS[1]	C10H7N3S[3]
Molecular Weight	265.23 g/mol [1][2]	201.25 g/mol [3]
Appearance	Amber liquid[4]	White or cream-colored odorless, tasteless powder[3]
Density	1.103 g/cm³ @ 25 °C[3][5]	Not specified
Melting Point	Not specified	304-305 °C[4][5]
Solubility	Not specified	Low in water at neutral pH; max solubility in water is 3.84% at pH 2.2. Slightly soluble in alcohols and esters[3][4][6].
UV max (in Methanol)	Not specified	298 nm[4]
Crystal Structure	Not specified	Orthorhombic, space group Pbca[7]

Mechanism of Action

The biological activity of **Thiabendazole hypophosphite** is attributed to the Thiabendazole cation. It functions as a systemic fungicide and anthelmintic with a dual-mode of action primarily targeting cellular division and energy production.[8][9].

Primary Mechanism: Microtubule Disruption The primary target of Thiabendazole is β -tubulin, a protein subunit of microtubules[9]. By binding to β -tubulin, it inhibits the polymerization process required to form microtubules. This disruption is critical because microtubules are essential for:

- Mitosis: Formation of the mitotic spindle for chromosome segregation.
- Intracellular Transport: Movement of organelles and vesicles.





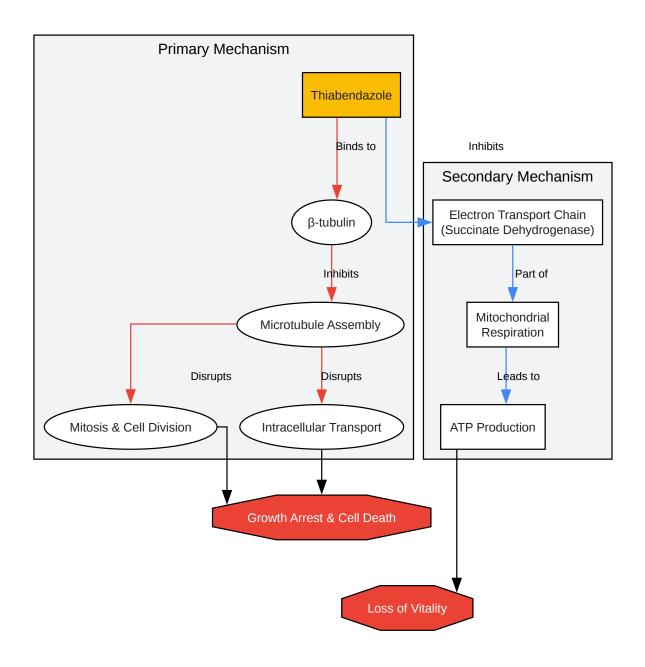


Cell Structure: Maintaining cell shape and integrity.

Inhibition of these processes leads to mitotic arrest, cessation of growth, and ultimately cell death in fungi and nematodes[9].

Secondary Mechanism: Inhibition of Mitochondrial Respiration Thiabendazole also inhibits the fumarate reductase enzyme system within the mitochondria, specifically targeting succinate-cytochrome c reductase in the electron transport chain[10][11]. This action disrupts cellular respiration, leading to a significant reduction in ATP synthesis and contributing to the overall loss of cellular vitality[9][10].





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Caption: Dual mechanism of action of Thiabendazole.

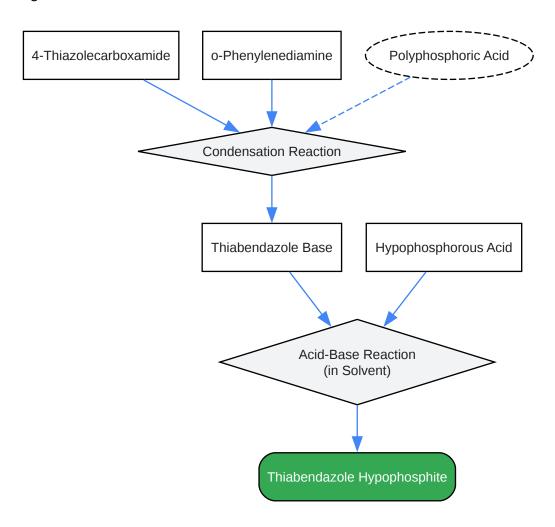
Experimental ProtocolsSynthesis

The synthesis of **Thiabendazole hypophosphite** is a two-stage process: the synthesis of the parent Thiabendazole molecule, followed by an acid-base reaction to form the salt.



Stage 1: Synthesis of Thiabendazole A common and established method for synthesizing Thiabendazole involves the condensation reaction of 4-thiazolecarboxamide with ophenylenediamine, using polyphosphoric acid as a catalyst and dehydrating agent[4][7].

Stage 2: Formation of **Thiabendazole Hypophosphite** Salt The hypophosphite salt is formed by reacting the synthesized Thiabendazole base with hypophosphorous acid in an appropriate solvent. The basic nitrogen on the benzimidazole ring of Thiabendazole is protonated by the acid, resulting in the ionic salt.



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Caption: General workflow for the synthesis of **Thiabendazole Hypophosphite**.

Analytical Methodology: LC-MS/MS for Detection in Water





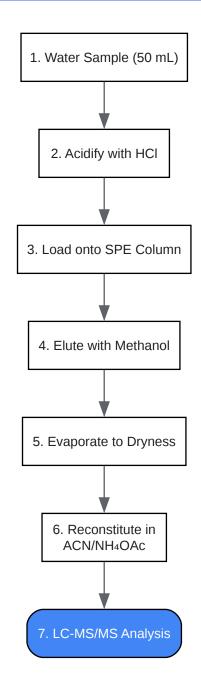


Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of Thiabendazole in environmental samples[12].

Protocol Summary:

- Sample Preparation: 50 mL of the water sample is acidified with hydrochloric acid (HCl)[12].
- Solid-Phase Extraction (SPE): The acidified sample is passed through an Oasis HLB SPE column. Thiabendazole is retained on the column while impurities are washed away[12].
- Elution: The retained Thiabendazole is eluted from the SPE column using methanol (MeOH) [12].
- Concentration: The eluate is evaporated to dryness[12].
- Reconstitution: The dried residue is redissolved in a solution of acetonitrile (ACN) and 10 mM ammonium acetate (NH₄OAc) (60/40 v/v)[12].
- Analysis: An aliquot of the reconstituted sample is injected into the LC-MS/MS system for quantification. The limit of quantitation (LOQ) for this method is approximately 0.05 μg/L[12].





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